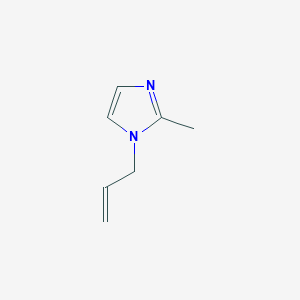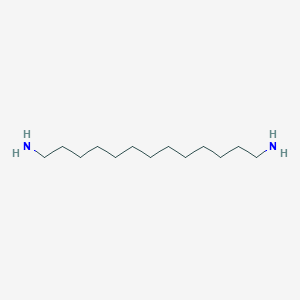
Tridecane-1,13-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecane-1,13-diamine, also known as tridecamethylenediamine, is a chemical compound with the molecular formula C13H30N2. It is a linear, aliphatic diamine that is commonly used in the synthesis of various polymers, including polyamides, polyurethanes, and polyesters. Tridecane-1,13-diamine has also been found to have potential applications in the biomedical field due to its unique chemical and physical properties.
Mecanismo De Acción
The antimicrobial properties of tridecane-1,13-diamine are thought to be due to its ability to disrupt bacterial cell membranes. It has been shown to have a preferential affinity for the negatively charged bacterial membranes, leading to membrane destabilization and eventual cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial properties, tridecane-1,13-diamine has also been found to have potential as a growth factor for certain cell types. It has been shown to stimulate the growth of fibroblasts and endothelial cells, suggesting potential applications in tissue engineering and regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tridecane-1,13-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe for use in cell culture and animal studies. However, its hydrophobic nature can make it difficult to incorporate into aqueous solutions, which may limit its applications in certain experiments.
Direcciones Futuras
There are several potential future directions for research on tridecane-1,13-diamine. One area of interest is the development of new drug delivery systems using tridecane-1,13-diamine as a carrier. Additionally, further studies on its antimicrobial properties and potential applications in wound healing and medical device coatings are warranted. Finally, investigations into its potential use as a growth factor for tissue engineering and regenerative medicine applications are also promising avenues for future research.
Métodos De Síntesis
Tridecane-1,13-diamine can be synthesized through a variety of methods, including the reaction of 1,13-dibromotridecane with ammonia or hydrazine, or the reaction of 1,13-dichlorotridecane with ammonia or sodium azide. Another method involves the hydrogenation of 1,13-dicyanotridecane using a palladium catalyst. These methods produce high yields of tridecane-1,13-diamine with relatively simple reaction conditions.
Aplicaciones Científicas De Investigación
Tridecane-1,13-diamine has been extensively studied for its potential applications in the biomedical field. It has been shown to have antimicrobial properties, making it a potential candidate for use in wound dressings and other medical devices. Additionally, tridecane-1,13-diamine has been found to have potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Propiedades
Número CAS |
14465-66-8 |
|---|---|
Nombre del producto |
Tridecane-1,13-diamine |
Fórmula molecular |
C13H30N2 |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
tridecane-1,13-diamine |
InChI |
InChI=1S/C13H30N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-15H2 |
Clave InChI |
BPSKTAWBYDTMAN-UHFFFAOYSA-N |
SMILES |
C(CCCCCCN)CCCCCCN |
SMILES canónico |
C(CCCCCCN)CCCCCCN |
Sinónimos |
1,13-Diaminotridecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



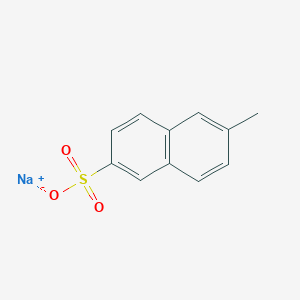
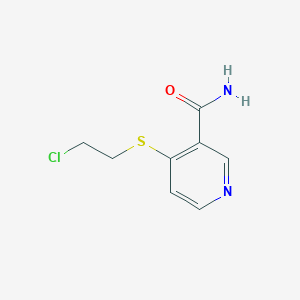
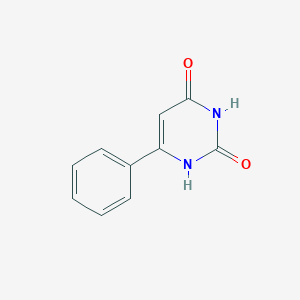
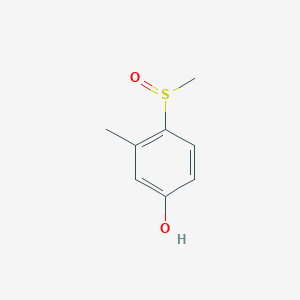
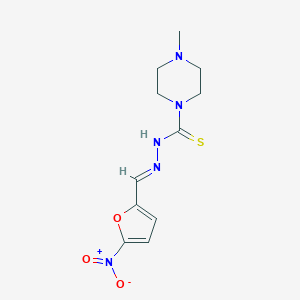
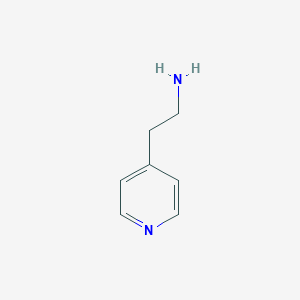
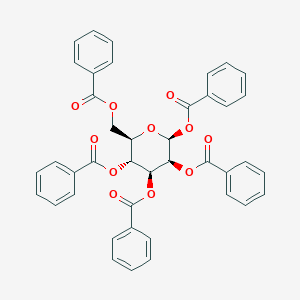
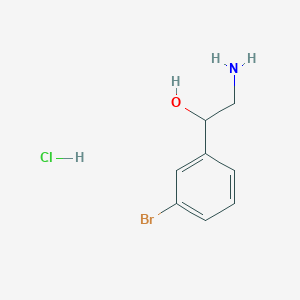
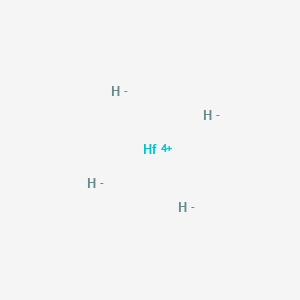
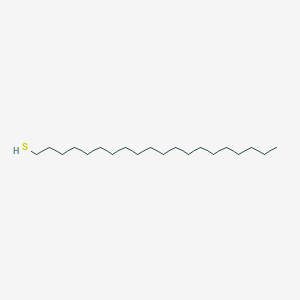

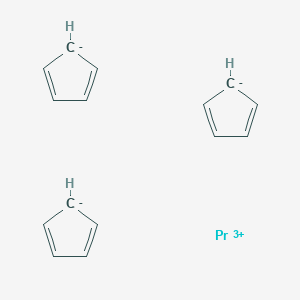
![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
